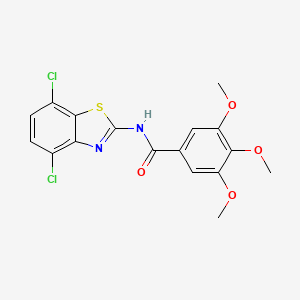

![molecular formula C12H9NO2 B2932089 2-(苯并[D][1,3]二氧杂环-5-基)吡啶 CAS No. 862743-22-4](/img/structure/B2932089.png)

2-(苯并[D][1,3]二氧杂环-5-基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

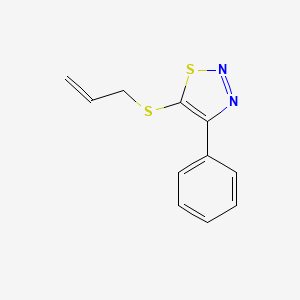

2-(Benzo[D][1,3]dioxol-5-YL)pyridine is a chemical compound with the molecular formula C12H9NO2. It has a molecular weight of 199.21 .

Synthesis Analysis

The synthesis of compounds similar to 2-(Benzo[D][1,3]dioxol-5-YL)pyridine has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another study reported the synthesis of novel benzo[d][1,3]dioxole incorporated diselenide using stable and readily available starting material .Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Benzo[D][1,3]dioxol-5-YL)pyridine has been analyzed in several studies. For example, the crystal structure of 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine, a related compound, has been reported .科学研究应用

合成用于药物化学的衍生物:已经实现了 4-氯-2,2-二氟[1,3]二氧杂环[4,5-c]吡啶的合成,它是 2-(苯并[D][1,3]二氧杂环-5-基)吡啶的衍生物。这种在位置 4 上具有氯原子的化合物具有进一步官能化的潜力,使其与药物化学研究相关 (Catalani 等人,2010 年).

抗惊厥药的开发:研究重点是开发二烷基 4-(苯并[d][1,3]二氧杂环-6-基)-1,4-二氢-2,6-二甲基-1-取代吡啶-3,5-二羧酸酯衍生物作为潜在的抗惊厥药。这些化合物是异拉地平和硝苯地平的同构类似物,显示出显着的抗惊厥和抗氧化活性 (Prasanthi 等人,2013 年).

抗癌评价:已经合成并评估了 N'-(2-((4-(苯并[d][1, 3]二氧杂环-5-基)-3-氰基-6-(萘-2-基)-吡啶-2-基)氧基)-乙酰)苯甲酰肼及其相关衍生物对人乳腺癌细胞系的细胞毒性。某些化合物表现出显着的抑制浓度,表明对乳腺癌细胞具有潜力 (Mansour 等人,2021 年).

抗菌特性:已经合成了一系列新型的 2-(吡啶-3-基)-1H-苯并[d]咪唑和 2-(吡啶-3-基)-3H-咪唑并[4,5-b]吡啶衍生物,并显示出对各种细菌和真菌的体外抗菌活性,突出了它们作为抗菌剂的潜力 (Mallemula 等人,2015 年).

抗氧化活性:已经合成并研究了源自 6-(苯并[d][1,3]二氧杂环-5-基)-4-氧代-2-硫代-1,2,3,4-四氢嘧啶-5-腈的化合物,展示了这种化学结构在生产具有显着生物活性的化合物方面的多功能性 (Salem 等人,2015 年).

抗 HIV 剂:已经探索了含有苯并[d][1,3]二氧杂环-5-基的衍生物以增强抗 HIV 活性。这些化合物中的修饰导致对各种 HIV-1 和 HIV-2 菌株的显着改善 (Mizuhara 等人,2012 年).

未来方向

作用机制

Target of Action

The primary targets of 2-(Benzo[D][1,3]dioxol-5-YL)pyridine are microtubules and their component protein, tubulin . These targets are crucial in cell division and are often the focus of anticancer agents . Additionally, this compound has been found to interact with the auxin receptor TIR1 (Transport Inhibitor Response 1) , which plays a significant role in plant growth and development .

Mode of Action

2-(Benzo[D][1,3]dioxol-5-YL)pyridine interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and cell apoptosis . In the context of plant growth, this compound acts as an agonist to the auxin receptor TIR1, enhancing root-related signaling responses .

Biochemical Pathways

The compound’s interaction with tubulin affects the cell cycle , particularly causing cell cycle arrest at the S phase . This disruption of the cell cycle is a common strategy in anticancer treatments. In plants, the compound’s action as an auxin receptor agonist influences the auxin signaling pathway , promoting root growth .

Result of Action

The result of 2-(Benzo[D][1,3]dioxol-5-YL)pyridine’s action is the induction of apoptosis and cell cycle arrest in cancer cells . This leads to the inhibition of cancer cell proliferation, making it a potential anticancer agent . In plants, it promotes root growth, potentially enhancing crop production .

生化分析

Biochemical Properties

It has been found to exhibit potent anti-amylase activity . This suggests that it may interact with enzymes such as alpha-amylase, potentially inhibiting their function .

Cellular Effects

In terms of cellular effects, 2-(Benzo[D][1,3]dioxol-5-YL)pyridine has shown promising results in cancer research. It has been found to induce apoptosis and cause cell cycle arrest in HeLa cell line . This suggests that the compound may influence cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a stable structure .

Metabolic Pathways

It is known that the compound interacts with enzymes , suggesting that it may be involved in certain metabolic processes.

Subcellular Localization

Given its potential interactions with enzymes and other biomolecules , it may be localized to specific compartments or organelles within the cell.

属性

IUPAC Name |

2-(1,3-benzodioxol-5-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c1-2-6-13-10(3-1)9-4-5-11-12(7-9)15-8-14-11/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBNCKRZDRGBLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[d][1,3]dioxol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2932008.png)

![2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2932013.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2932017.png)

![8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B2932019.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide](/img/structure/B2932021.png)

![5-(Quinolin-8-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2932022.png)

![2-chloro-N-({4-[(2,2,2-trifluoroethoxy)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2932026.png)

![N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide](/img/structure/B2932027.png)